molecular formula C26H22ClN3O2 B2379956 5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189917-77-8

5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2379956
CAS RN: 1189917-77-8
M. Wt: 443.93
InChI Key: FPRMYYWZZRPMKT-UHFFFAOYSA-N
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Description

5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C26H22ClN3O2 and its molecular weight is 443.93. The purity is usually 95%.
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Scientific Research Applications

Electronic and Spectroscopic Analysis

  • The compound's electronic properties, including ionization potential, electron affinity, energy gap, and others, have been calculated using DFT methods. The compound's UV-visible absorption spectra and FT-IR frequencies have been compared with experimental values (Beytur & Avinca, 2021).

Synthesis of Derivatives

  • 5H-pyrimido[5,4-b]indole derivatives, including the compound , have been synthesized through reactions with various agents. These derivatives have shown potential in different chemical reactions and properties (Shestakov et al., 2009).

Molecular Docking and Inhibitory Activity

  • The compound has been evaluated as a new inhibitor of hepatitis B through molecular docking studies, showing nanomolar inhibitory activity against Hepatitis B virus (Ivashchenko et al., 2019).

Antiaggregation Activity

  • Derivatives of this compound have shown blood platelet antiaggregation activity, indicating potential therapeutic applications in cardiovascular diseases (Monge et al., 1991).

Antitumor Activity

  • Certain derivatives have exhibited antitumor activity in vitro and in vivo, suggesting their potential use in cancer treatment (Nguyen et al., 1990).

Receptor Affinity

  • Compounds related to 5-(3-Chlorobenzyl)-3-(3-Methoxybenzyl)-8-Methyl-3H-Pyrimido[5,4-b]indol-4(5H)-one have shown affinity for α1-adrenoceptors and 5HT1A-receptors, indicating potential pharmaceutical applications (Romeo et al., 1993).

Nucleoside Analog Synthesis

  • The compound has been used in the synthesis of novel nucleosides, which are important in medicinal chemistry and drug development (Saleh, 2002).

properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-3-[(3-methoxyphenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O2/c1-17-9-10-23-22(11-17)24-25(30(23)15-18-5-3-7-20(27)12-18)26(31)29(16-28-24)14-19-6-4-8-21(13-19)32-2/h3-13,16H,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRMYYWZZRPMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC(=CC=C4)OC)CC5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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